molecular formula C14H12ClNO4 B3073682 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate CAS No. 1018128-03-4

3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate

Cat. No.: B3073682
CAS No.: 1018128-03-4
M. Wt: 293.7 g/mol
InChI Key: LEZCXIVGIHYLBB-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate is a chemical compound belonging to the quinoline family. It is characterized by its unique structure, which includes an ethyl group at the third position, a methyl group at the sixth position, and a chloro group at the fourth position on the quinoline ring. This compound has gained significant attention in various fields, including medical, environmental, and industrial research .

Scientific Research Applications

3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of anti-malarial and anti-cancer drugs.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The specific safety and hazard information for 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate is not provided in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with ethyl acetoacetate, followed by cyclization and subsequent esterification to introduce the carboxylate groups. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure the desired product yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and yield, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3,6-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-chloroquinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-3-20-14(18)10-7-16-11-5-4-8(13(17)19-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZCXIVGIHYLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220284
Record name 3-Ethyl 6-methyl 4-chloro-3,6-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018128-03-4
Record name 3-Ethyl 6-methyl 4-chloro-3,6-quinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018128-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 6-methyl 4-chloro-3,6-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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